1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJZSJMVUUZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616275 | |
| Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-21-8 | |
| Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazo 1,2 B Pyrazole 7 Carboxamide and Its Derivatives
Multicomponent Reaction Approaches for Imidazo[1,2-b]pyrazole-7-carboxamide Synthesis
Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules from three or more starting materials in a single operation, offering high atom economy and procedural simplicity.
The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) stands as a cornerstone for the synthesis of the 1H-imidazo[1,2-b]pyrazole core. beilstein-journals.org This reaction facilitates a facile, chemo- and regioselective assembly by combining a 5-aminopyrazole derivative, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The use of bifunctional building blocks like 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate is central to this strategy. beilstein-journals.orgnih.gov
The reaction is typically promoted by a catalytic amount of a Brønsted or Lewis acid. beilstein-journals.orgd-nb.info Various catalysts have been explored, with trifluoroacetic acid (TFA) in an ethanol/water mixture proving effective, often allowing the product to be isolated through simple filtration. beilstein-journals.orgresearchgate.net While the GBB-3CR is highly efficient, a key consideration is the potential formation of regioisomers and different tautomeric forms. beilstein-journals.orgnih.gov However, extensive 1D and 2D NMR analysis has confirmed the exclusive formation of the desired 1H-imidazo[1,2-b]pyrazole core under optimized conditions. beilstein-journals.org
Table 1: Catalyst and Solvent Screening for a Model GBB-3CR Synthesis beilstein-journals.orgresearchgate.net
| Entry | Catalyst (mol%) | Solvent | Time | Yield (%) |
| 1 | None | EtOH | > 72 h | 0 |
| 2 | In(OTf)₃ (20) | EtOH | 15 min | 67 |
| 3 | InCl₃ (20) | EtOH | 15 min | 65 |
| 4 | TMSCl (20) | EtOH | 15 min | 64 |
| 5 | PTSA (20) | EtOH | 15 min | 69 |
| 6 | HClO₄ (20) | EtOH | 15 min | 59 |
| 7 | TFA (20) | EtOH | 15 min | 74 |
| 8 | TFA (20) | EtOH/H₂O 1:1 | 15 min | 79 |
To further enhance efficiency, one-pot sequential synthetic strategies have been developed. nih.gov These protocols integrate the formation of the necessary 5-aminopyrazole precursor with the subsequent GBB-3CR in a single vessel, avoiding the isolation of intermediates. beilstein-journals.org An exemplary one-pot, two-step protocol involves the initial microwave-assisted cyclocondensation of a precursor like ethoxymethylene malononitrile with hydrazine to form the 5-aminopyrazole in situ. beilstein-journals.orgnih.gov Following this rapid formation, the aldehyde, isocyanide, and catalyst are added directly to the mixture to proceed with the GBB reaction at room temperature. beilstein-journals.orgnih.govd-nb.info This streamlined approach is particularly powerful for the rapid generation of compound libraries. nih.govd-nb.inforesearchgate.net
Precursor Design and Chemical Transformations
The versatility of the 1H-imidazo[1,2-b]pyrazole scaffold heavily relies on the design of its precursors. Key starting materials are 5-aminopyrazoles substituted at the 4-position, such as 5-aminopyrazole-4-carbonitrile and ethyl 5-aminopyrazole-4-carboxylate, which are considered valuable trifunctional building blocks. beilstein-journals.orgnih.govd-nb.info
These precursors can be synthesized from various acyclic starting materials. For instance, reacting hydrazine with compounds like:
Ethoxymethylene malononitrile
Ethyl 2-cyano-3-ethoxyacrylate
(1-Ethoxyethylidene) malononitrile
Ethyl (E)-2-cyano-3-ethoxycrotonate provides access to differently substituted 5-aminopyrazoles. beilstein-journals.org This modularity in precursor synthesis, combined with the wide variety of commercially available aldehydes and isocyanides, allows for the creation of a broad spectrum of 1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives. beilstein-journals.org Further chemical transformations on the fused ring system, such as selective bromination followed by Br/Mg-exchange or regioselective metalations, enable late-stage functionalization at specific positions, expanding the accessible chemical space. nih.gov
Scalable Synthesis and Library Generation for 1H-Imidazo[1,2-b]pyrazole-7-carboxamides
The synthetic methodologies, particularly the one-pot sequential GBB protocol, are well-suited for scalable synthesis and the generation of extensive compound libraries. nih.gov Researchers have successfully constructed libraries of these compounds for biological screening. For example, an operationally simple one-pot protocol was employed to rapidly build a 46-membered library of imidazo[1,2-b]pyrazole analogs with yields reaching up to 83%. beilstein-journals.orgnih.govd-nb.inforesearchgate.net In another instance, a larger 67-membered library was synthesized for structure-activity relationship (SAR) studies, which was later expanded with seven additional optimized compounds. dntb.gov.ua The ability to systematically vary the three inputs of the GBB-3CR (aminopyrazole, aldehyde, and isocyanide) makes it a powerful tool for diversity-oriented synthesis in drug discovery. nih.gov
Analytical Characterization Techniques for Novel Analogs
The structural confirmation and purity assessment of newly synthesized this compound analogs are established using a suite of standard analytical techniques. The unambiguous characterization of these novel compounds is crucial for interpreting biological data and establishing structure-activity relationships.
Commonly employed methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are fundamental for elucidating the molecular structure. researchgate.net Two-dimensional NMR experiments, such as HSQC, HMBC, COSY, and NOESY, are used to confirm connectivity and definitively establish the regiochemistry of the GBB reaction product. beilstein-journals.org
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which confirms its elemental composition. nih.gov
Infrared (IR) Spectroscopy : FTIR spectroscopy helps to identify the presence of key functional groups within the molecule. researchgate.net
Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen), which is compared against theoretical values to verify the empirical formula.
Melting Point Determination : Measuring the melting point helps to assess the purity of the synthesized compounds.
Chromatography : Techniques like Thin-Layer Chromatography (TLC) are used to monitor reaction progress, while High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final products.
Biological Activity and Pharmacological Potential of 1h Imidazo 1,2 B Pyrazole 7 Carboxamide Derivatives
Antineoplastic Activity Research of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide Analogs
The imidazo[1,2-b]pyrazole core structure has been the subject of medicinal chemistry efforts to generate libraries of analogs with potential anticancer properties. core.ac.ukresearchgate.net Research has demonstrated that modifications at the C-7 carboxamide position of the imidazo[1,2-b]pyrazole scaffold can lead to compounds with significant cytotoxic activity against various cancer cell lines. core.ac.uk A 67-membered library of these compounds was synthesized and screened, revealing that certain analogs exhibited sub-micromolar activities, particularly against leukemia cell lines. core.ac.ukresearchgate.net
Derivatives of this compound have been systematically evaluated for their cytotoxic effects against a panel of human leukemia cell lines. mdpi.com These studies have been crucial in identifying lead compounds with potent anti-leukemic activity and in understanding their structure-activity relationships (SAR). mdpi.com The sensitivity of different leukemia cell lines to these compounds varies, highlighting the importance of specific structural features for achieving high potency. mdpi.com
The human acute promyelocytic leukemia (HL-60) cell line has been extensively used as a model to screen and characterize the antineoplastic effects of this compound derivatives. core.ac.ukmdpi.comnih.gov A synthesized library of 67 different imidazo[1,2-b]pyrazole-7-carboxamides showed that HL-60 cells were highly sensitive to these compounds. core.ac.uk Further optimization based on structure-activity relationships led to the development of even more potent analogs. researchgate.netnih.gov
One notable derivative, referred to as compound 63 in a study, demonstrated a remarkable potency with an IC50 value of 0.183 μM against HL-60 cells. core.ac.uk Another lead compound, DU385 , exhibited an IC50 value of 16.54 nM in this cell line. mdpi.com Research into the mechanism of action revealed that these compounds induce apoptosis. mdpi.comnih.gov For instance, treatment with one derivative led to a 50% early apoptotic population in HL-60 cells. mdpi.comresearchgate.net Furthermore, studies on a derivative named DU325 showed that it induces differentiation-coupled apoptosis in HL-60 cells. nih.gov This is evidenced by an increase in granulocytic differentiation markers like CD11b expression and myeloperoxidase (MPO) activity, followed by mitochondrial depolarization and caspase-3 activation. nih.gov
| Compound | IC50 Value | Reference |
|---|---|---|
| Compound 63 | 0.183 µM | core.ac.uk |
| DU385 | 16.54 nM | mdpi.com |
The cytotoxic activity of this compound analogs has also been assessed against the MOLT-4 acute T-lymphoblastic leukemia cell line. mdpi.comnih.gov These investigations showed that the compounds are effective against this type of leukemia, albeit with varying potencies. mdpi.com
The lead compound DU385 was found to be highly active against MOLT-4 cells, with a reported IC50 value of 27.24 nM. mdpi.com Mechanistic studies using flow cytometry indicated that treatment with these compounds induced apoptosis in MOLT-4 cells. mdpi.com After a 24-hour incubation with 200 nM of the compounds, the total apoptotic population (early and late) in MOLT-4 cells was approximately 30%. mdpi.comresearchgate.net
MV-4-11, a biphenotypic B myelomonocytic leukemia cell line, has been identified as being particularly sensitive to this compound derivatives. mdpi.comnih.gov The compound DU385 demonstrated the most potent activity against MV-4-11 cells among the tested leukemia lines, with an IC50 value of 32.25 nM. mdpi.com
The induction of apoptosis was confirmed as a key mechanism of action in MV-4-11 cells. mdpi.com Flow cytometry analysis revealed a significant late apoptotic population of 60% following treatment. mdpi.comresearchgate.net A toxicogenomic study on MV-4-11 cells treated with DU385 identified altered expression in sixteen genes, suggesting that the compound induces oxidative stress, which was further confirmed by the depletion of cellular glutathione (B108866) and mitochondrial membrane depolarization. mdpi.com
| Cell Line | Leukemia Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia | 16.54 | mdpi.com |
| MOLT-4 | Acute T-Lymphoblastic Leukemia | 27.24 | mdpi.com |
| MV-4-11 | Biphenotypic B Myelomonocytic Leukemia | 32.25 | mdpi.com |
In addition to the aforementioned cell lines, the antineoplastic activity of 1H-imidazo[1,2-b]pyrazole-7-carboxamides has been evaluated in other leukemia models, including the acute monocytic leukemia cell line (THP-1) and the erythroleukemia cell line (K-562). mdpi.com The library of eight tested compounds hampered the viability of all five leukemia cell lines, though with different levels of efficacy. mdpi.com The structure-activity relationship studies indicated that bulky groups at the R2 position combined with 4-NH2 and 4-OH moieties at the R1 position were determinants for strong anti-leukemic activity. mdpi.com
To validate the therapeutic potential of this compound derivatives, their efficacy has been tested on primary bone marrow aspirate cells from patients diagnosed with Acute Myeloid Leukemia (AML). researchgate.netnih.gov These ex vivo studies provide a more clinically relevant assessment of the compounds' activity.
Treatment of primary patient-derived AML cells with the derivative DU325 confirmed its differentiating and apoptotic effects. nih.gov The compound induced apoptosis with an IC50 of 80 nM in these primary cells. nih.govmdpi.com The differentiating effect was demonstrated by an increase in the expression of the myeloid differentiation marker CD11b and a decrease in AML markers such as CD33, CD7, CD206, and CD38. nih.govnih.govmdpi.com For instance, DU325 at a concentration of 200 nM for 48 hours reduced the viability of patient-derived AML cells from 86.27% to 62.18%. nih.gov
Effects on Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are immature myeloid cells that accumulate in tumor microenvironments and suppress T-cell responses, thereby hindering anti-tumor immunity. Research has shown that derivatives of this compound can effectively target these cells. Specifically, one derivative was found to induce apoptosis in both monocytic (CD11b+/Ly6C+) and granulocytic (CD11b/Ly6G+) MDSCs isolated from the spleens of mice bearing 4T1 breast cancer tumors. nih.gov This suggests a potential therapeutic strategy for reducing immunosuppression within the tumor microenvironment. nih.gov The ability to induce cell death in these challenging cell populations highlights the compound's potential in immuno-oncology. nih.gov
Research into Solid Tumor Cell Lines (e.g., Breast Cancer)
The cytotoxic potential of this compound derivatives has been evaluated against various solid tumor cell lines. A synthesized library of 67 unique derivatives was tested for in vitro antitumor activity against human breast adenocarcinoma (MCF-7) and murine mammary carcinoma (4T1) cell lines. core.ac.uk To better mimic in vivo conditions, these studies supplemented traditional 2D cell culture assays with 3D culture models. core.ac.uk Several of the synthesized analogues demonstrated sub-micromolar cytotoxic activities, indicating potent anti-cancer effects. core.ac.uk This library of compounds has been instrumental in establishing structure-activity relationships (SAR) to optimize the efficacy of these derivatives against breast cancer cells.
Table 1: Cytotoxic Activity of this compound Derivatives on Cancer Cell Lines
| Cell Line | Cancer Type | Culture Model | Observation | Reference(s) |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | 2D & 3D | Sub-micromolar cytotoxic activity for several derivatives. | core.ac.uk |
| 4T1 | Murine Mammary Carcinoma | 2D & 3D | Demonstrated cytotoxic potential of compound library. | core.ac.uk |
| HL-60 | Human Promyelocytic Leukemia | Suspension | High sensitivity, with some derivatives showing IC50 values in the nanomolar range (e.g., 0.183 μM for compound 63). | nih.govcore.ac.uk |
Mechanistic Elucidation of Apoptosis Induction by 1H-Imidazo[1,2-b]pyrazole-7-carboxamides
The primary mechanism by which this compound derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies on human leukemia cell lines, such as HL-60 and MV-4-11, revealed that these compounds induce apoptosis at nanomolar concentrations. nih.govmdpi.com The pro-apoptotic activity is particularly pronounced in immature myeloid cells, which are often less susceptible to conventional chemotherapeutics. nih.govmdpi.com Further investigations have pinpointed several key cellular events that constitute the apoptotic pathway triggered by these compounds.
A critical early event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP). Treatment with this compound derivatives has been shown to induce a significant loss of MMP. nih.govresearchgate.netresearchgate.net For instance, the derivative DU325 caused moderate depolarization of the mitochondria in HL-60 cells after treatment. nih.gov This depolarization indicates mitochondrial dysfunction and precedes the activation of downstream apoptotic machinery. nih.govresearchgate.net The loss of MMP is often associated with cellular oxidative stress, which has also been observed following treatment with these compounds. mdpi.comresearchgate.net
Following the loss of mitochondrial integrity, a cascade of cysteine-aspartic proteases known as caspases is activated. Research confirms that this compound derivatives trigger this cascade. A gradual, dose- and time-dependent increase in the percentage of cells positive for active caspase-3 was observed following treatment. nih.gov For example, after 24 hours of administration, the derivative DU325 significantly increased the population of active caspase-3 positive HL-60 cells. nih.gov The activation was further confirmed by demonstrating the cleavage of Z-DEVD-aLuc, a known substrate of caspase-3, in lysates of treated cells. nih.govnih.gov
In addition to directly triggering apoptosis, these compounds interfere with the normal progression of the cell cycle. Analysis of HL-60 cells treated with an imidazo[1,2-b]pyrazole-7-carboxamide derivative revealed a cell cycle arrest in the G2/M phase after 72 hours of incubation. nih.gov This disruption of the cell cycle prevents cancer cells from proliferating and can be a precursor to apoptosis. The arrest is often accompanied by the appearance of a hypodiploid apoptotic cell population in the sub-G1 phase, providing further evidence of massive cell death. nih.gov
A unique mechanism of action for these compounds, particularly in immature myeloid cells like acute myeloid leukemia (AML), is the induction of differentiation-coupled apoptosis. nih.gov Instead of directly killing the undifferentiated cancer cells, the treatment first prompts them to mature into a more differentiated state. nih.govnih.gov In HL-60 promyelocytic leukemia cells, treatment led to signs of granulocytic differentiation, including increased expression of the maturation marker CD11b and decreased expression of the immaturity marker CD33. nih.govresearchgate.net This forced maturation process is then followed by the onset of apoptosis, effectively eliminating the malignant cells. nih.govnih.gov This dual action of promoting differentiation before inducing cell death represents a sophisticated anti-leukemic strategy. nih.gov
Molecular Target Identification and Engagement Studies
Investigations into the mechanism of action of this compound derivatives have identified several key molecular targets and pathways through which they exert their cellular effects.
Derivatives of the this compound class have been identified as inhibitors of Bruton's tyrosine kinase (Btk). core.ac.uk Btk is a crucial enzyme in the B cell receptor signaling pathway, playing a central role in the survival, proliferation, and maturation of B cells. nih.gov Its inhibition is a validated therapeutic strategy for various B cell malignancies, making imidazo[1,2-b]pyrazole-7-carboxamides a subject of interest for the development of targeted cancer therapies. core.ac.uknih.gov While a related scaffold, imidazo[1,2-b]pyridazine, has produced a potent Btk inhibitor with an IC50 of 1.3 nM that has advanced to clinical trials, the specific inhibitory concentrations for the imidazo[1,2-b]pyrazole class are a continued area of investigation. nih.govbohrium.com
Related analogs featuring the imidazo[1,2-b]pyrazole core have been shown to act as potent catalytic inhibitors of topoisomerase IIα. core.ac.uk Specifically, ethyl ester analogues of the scaffold demonstrated this inhibitory activity. core.ac.uk Topoisomerase IIα is a vital enzyme involved in managing DNA topology during replication and transcription, and its inhibition is a common mechanism for cytotoxic anticancer drugs.
This compound derivatives have been shown to modulate key cell survival and proliferation pathways, including the ERK and Akt signaling cascades. In studies using the human acute myeloblastic leukemia cell line HL-60, treatment with a specific derivative, DU325, led to an initial phosphorylation of ERK and an increase in the population of cells with activated Akt (pAkt-bright cells), suggesting an early survival response to the compound. nih.govnih.gov Broader studies on imidazo-pyrazole compounds confirm their ability to interfere with ERK1/2 and AKT phosphorylation. nih.gov The specific effect, whether an increase or decrease in phosphorylation, can be influenced by the structural features and substituents on the imidazo-pyrazole scaffold. nih.gov
Table 1: Modulation of Signaling Pathways by Imidazo[1,2-b]pyrazole Derivatives
| Pathway Component | Observed Effect | Cell Line | Reference |
| ERK | Phosphorylation (early response) | HL-60 | nih.gov, nih.gov |
| Akt | Increase in pAkt-bright cells | HL-60 | nih.gov, nih.gov |
| ERK1/2 & AKT | General interference with phosphorylation | HUVEC, Neuroblastoma | nih.gov |
A significant finding in the mechanism of action for these compounds is the activation of the Activator protein-1 (AP-1) transcription factor complex. nih.govnih.gov Following the initial survival signaling, treatment with an imidazo[1,2-b]pyrazole-7-carboxamide derivative was found to induce Vav1, a key regulator of myeloid differentiation. nih.gov This induction was followed by the activation of the AP-1 complex, a critical driver of cellular differentiation. nih.govnih.gov Consequently, the components of the AP-1 complex, including FOS, JUN, JUNB, and JUND, were found to be elevated in a manner dependent on both the concentration of the compound and the duration of the treatment. nih.govnih.gov
The activation of differentiation pathways by this compound derivatives is substantiated by their impact on key cellular surface and functional markers. In HL-60 leukemia cells, treatment resulted in clear signs of granulocytic differentiation. nih.govnih.gov This was evidenced by an increase in the expression of the myeloid marker CD11b and an increase in the activity of myeloperoxidase (MPO), a marker for neutrophil granulocytes. nih.govnih.gov Concurrently, the expression of the myeloid progenitor cell marker CD33 decreased. nih.govnih.gov These effects were also confirmed in patient-derived acute myeloid leukemia (AML) cells, which showed an increase in CD11b and decreases in CD33+, CD7+, CD206+, and CD38-bright cells following treatment. nih.govnih.gov
Table 2: Effect of Imidazo[1,2-b]pyrazole-7-carboxamide Derivatives on Cellular Markers
| Cellular Marker | Change in Expression/Activity | Implication | Cell Type | Reference |
| CD11b | Increased | Granulocytic Differentiation | HL-60, Patient-derived AML | nih.gov, nih.gov |
| CD33 | Decreased | Maturation of Myeloid Cells | HL-60, Patient-derived AML | nih.gov, nih.gov |
| MPO | Increased | Granulocytic Differentiation | HL-60 | nih.gov, nih.gov |
Anti-inflammatory Properties of Imidazo[1,2-b]pyrazole-7-carboxamide Derivatives
The pyrazole (B372694) scaffold is a well-established pharmacophore in compounds known for their anti-inflammatory activities. rjeid.comresearchgate.net Derivatives of the fused imidazo[1,2-b]pyrazole system have also been investigated for their potential in modulating inflammatory pathways.
Research has shown that hybrid molecules linking the imidazo[1,2-b]pyrazole-7-carbohydrazide scaffold to other moieties can inhibit the production of reactive oxygen species (ROS) in neutrophils and platelets, demonstrating antioxidant activity that contributes to an anti-inflammatory response. nih.gov Furthermore, related imidazo-pyrazole compounds are known to interfere with the p38MAPK signaling pathway, which is critically involved in the cellular response to inflammatory cytokines. nih.gov
The anti-inflammatory potential of these derivatives is also linked to their effects on specific immune cell populations. Myeloid-derived suppressor cells (MDSCs) are immature myeloid cells that expand during cancer and other pathological conditions, contributing to inflammation and immune suppression. nih.gov Certain this compound derivatives have been shown to reduce both monocytic (CD11b+/Ly6C+) and granulocytic (CD11b+/Ly6G+) MDSCs, highlighting a mechanism for potential anti-inflammatory and immunomodulatory activity. nih.govnih.gov
Modulation of Inflammatory Response Pathways
Derivatives of imidazo[1,2-b]pyrazole have demonstrated the ability to modulate key signaling pathways involved in inflammation. mdpi.com Studies have shown that these compounds can interfere with mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in the cellular response to inflammatory stimuli. nih.gov Specifically, certain imidazo-pyrazole derivatives have been found to inhibit the phosphorylation of p38MAPK, a key kinase in the inflammatory process. mdpi.comnih.gov
Research has also pointed to the interference of these compounds with other signaling molecules like ERK1/2 and AKT. mdpi.com By modulating these pathways, the compounds can influence processes such as neutrophil chemotaxis and angiogenesis, both of which are linked to inflammation. mdpi.com For instance, one imidazo[1,2-b]pyrazole-7-carboxamide derivative, referred to as DU325, was observed to induce ERK phosphorylation in HL-60 acute myeloid leukemia cells, indicating an interaction with this critical cellular signaling pathway. nih.govnih.gov The inhibition of reactive oxygen species (ROS) production is another significant anti-inflammatory mechanism associated with these derivatives, as ROS can act as secondary messengers in activating inflammatory cascades. mdpi.comnih.gov
| Compound Class | Target Pathway/Molecule | Observed Effect | Reference |
|---|---|---|---|
| Imidazo-pyrazole derivatives | p38MAPK Phosphorylation | Inhibition | mdpi.comnih.gov |
| Imidazo-pyrazole derivatives | ERK1/2, AKT Phosphorylation | Interference | mdpi.com |
| Imidazo[1,2-b]pyrazole-7-carboxamide (DU325) | ERK Phosphorylation | Induction in HL-60 cells | nih.govnih.gov |
| Hybrid Pyrazole and Imidazopyrazole derivatives | Reactive Oxygen Species (ROS) | Reduced production | nih.gov |
Antioxidant Activity in Biological Systems
The pyrazole scaffold is a core component in the development of agents with significant antioxidant activity. researchgate.net Derivatives of imidazo[1,2-b]pyrazole have been specifically evaluated for their potential to counteract oxidative stress. researchgate.net The antioxidant properties of these compounds are often linked to their ability to scavenge free radicals and reduce the production of reactive oxygen species (ROS) in biological systems. researchgate.netnih.gov
The mechanism of action involves protecting cells from damage caused by oxidative processes, which are implicated in a wide range of diseases. researchgate.net Studies on hybrid pyrazole and imidazopyrazole compounds have demonstrated their capacity to reduce ROS production, highlighting their potential as antioxidants. nih.gov The inclusion of moieties like substituted catechol portions, linked via an acylhydrazone chain to the imidazo-pyrazole scaffold, has been explored to enhance these properties. nih.gov
| Compound Class | Assay/Target | Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole derivatives | In vitro antioxidant screening | Identified as possessing antioxidant properties | researchgate.net |
| Hybrid Imidazopyrazole agents | ROS Production | Demonstrated reduction of ROS | nih.gov |
| Thiazole-linked hybrids (including pyrazoles) | General antioxidant activity | Exhibited a myriad of medicinal properties including antioxidant effects | researchgate.net |
Antimicrobial Activity Investigations
Imidazo[1,2-b]pyrazoles are recognized for possessing a broad range of biological activities, including antimicrobial properties. researchgate.net Research has focused on synthesizing and evaluating new derivatives for their efficacy against various pathogens. researchgate.net Investigations have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netjapsonline.com
For example, a study of new imidazo[1,2-b]pyrazole derivatives incorporating an isoxazole (B147169) core assessed their in vitro activity against six bacterial strains and two fungi. researchgate.net In related studies, pyrazole carboxamide derivatives showed good antibacterial activity, with specific compounds demonstrating potent effects against Staphylococcus aureus (Gram-positive) and other compounds showing potency against Gram-negative strains. japsonline.com Furthermore, certain 5-amino functionalized pyrazoles have shown moderate activity against multidrug-resistant (MDR) clinical isolates, particularly of the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) in the range of 32–64 µg/mL. nih.gov
| Compound/Derivative Class | Microorganism | Activity/MIC | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole derivatives | Gram-positive & Gram-negative bacteria, Fungi | Demonstrated in vitro antimicrobial activity | researchgate.net |
| Pyrazole-4-carboxamide derivative (5i) | Gram-positive pathogens | Potent activity | japsonline.com |
| Pyrazole-4-carboxamide derivative (5k) | Gram-negative strains | Potent activity | japsonline.com |
| Pyrazole-4-carboxamide derivatives (5a, 5i, 5j) | Fungal strains | Potent activity | japsonline.com |
| 5-amino functionalized pyrazoles (3c, 4b) | MDR Staphylococcus isolates | MICs = 32–64 µg/mL | nih.gov |
Antiviral Activity Research
The imidazo[1,2-b]pyrazole scaffold is noted for its potential in developing antiviral agents. researchgate.net The broader class of pyrazole derivatives has been reported to display a wide spectrum of biological activities, including antiviral effects. researchgate.net While extensive research specifically detailing the antiviral mechanisms of this compound is still developing, the imidazole (B134444) core is a common feature in many known antiviral compounds. semanticscholar.org For instance, various imidazole derivatives have been investigated for activity against viruses such as Zika, vaccinia virus, and hepatitis C virus (HCV). semanticscholar.org The antiviral potential of the imidazo[1,2-b]pyrazole class is thus an area of active interest, building on the established properties of its constituent heterocyclic systems. researchgate.netresearchgate.net
Antituberculosis Activity Exploration
A significant area of investigation for imidazo[1,2-b]pyrazole derivatives has been their potential as new antituberculosis agents. researchgate.netnih.gov Screenings of compound libraries have revealed that many derivatives are capable of completely inhibiting the growth of Mycobacterium tuberculosis. researchgate.netnih.gov These findings suggest that the imidazo-pyrazole scaffold could be a valuable starting point for developing more potent anti-TB drugs. researchgate.net
Research into related imidazo[1,2-a]pyridine (B132010) carboxamides, a very similar structure, has identified compounds with remarkable activity against drug-resistant strains of M. tuberculosis with MIC values as low as 0.03 µM. nih.gov These compounds were found to be over 3000 times more toxic to the mycobacteria than to mammalian cells, indicating a high selectivity index. nih.gov Other studies on pyrazole derivatives have also confirmed activity against the H37Rv strain of M. tuberculosis. nih.govjapsonline.com
| Compound Class | Target | Activity/MIC | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Imidazo-pyrazole derivatives | Mycobacterium growth | >90% inhibition | Not specified | researchgate.netnih.gov |
| Imidazo[1,2-a]pyridine carboxamides (12a, 14a, 14d) | Mtb H37Rv | 0.03 µg/mL | >3333.3 | nih.gov |
| Imidazo[1,2-a]pyridine carboxamides (12a, 14a, 14d) | Drug-resistant Mtb | 0.03 µM | Not specified | nih.gov |
| 5-amino functionalized pyrazole (4a) | M. tuberculosis (including MDR strains) | Moderate activity | Not specified | nih.gov |
Inhibition of Deoxyribonucleic Acid Synthesis (Historical Perspectives for Imidazopyrazoles)
From a historical perspective, the imidazopyrazole scaffold was identified early on as a potential inhibitor of fundamental cellular processes. Notably, a 1971 report by Ennis et al. identified 2,3-dihydro-1H-imidazo[1,2-b]pyrazole as an inhibitor of deoxyribonucleic acid (DNA) synthesis. researchgate.net
The inhibition of DNA synthesis is a cornerstone of chemotherapy and antimicrobial therapy. mdpi.comresearchgate.net This mechanism disrupts the replication and repair of genetic material, which is particularly toxic to rapidly dividing cells like cancer cells or bacteria. mdpi.com Agents that interfere with this process often work by targeting key enzymes involved in the synthesis of nucleotides (the building blocks of DNA) or by directly damaging the DNA strand, which halts replication and can lead to programmed cell death (apoptosis). researchgate.net The early finding that an imidazopyrazole derivative could inhibit this crucial pathway highlighted the therapeutic potential of this class of compounds and foreshadowed the later discovery of their wide-ranging biological activities. researchgate.net
Structure Activity Relationship Sar Studies of 1h Imidazo 1,2 B Pyrazole 7 Carboxamide Derivatives
Design and Synthesis of Compound Libraries for SAR Analysis
To comprehensively investigate the SAR of 1H-Imidazo[1,2-b]pyrazole-7-carboxamides, extensive compound libraries have been designed and synthesized. nih.govnih.gov A notable example involved the construction of a 67-membered library to probe the cytotoxic characteristics of these derivatives. nih.govcore.ac.ukexlibrisgroup.com This library was instrumental in identifying analogues with sub-micromolar activities against various cancer cell lines, including MCF-7 human breast cancer, 4T1 mammary gland carcinoma, and HL-60 human promyelocytic leukemia. nih.govcore.ac.uk Further optimization of the structure-activity relationship led to the design of additional potent compounds. nih.gov
The synthesis of these libraries often employs multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which allows for the efficient generation of structurally diverse molecules. This approach facilitates the systematic variation of substituents at different positions of the imidazo[1,2-b]pyrazole scaffold, which is crucial for a thorough SAR analysis. core.ac.uk The strategic design of these libraries has been guided by hit-to-lead optimization processes, utilizing both 2D and 3D cell culture models to better mimic the in vivo environment and provide more relevant biological data. core.ac.ukexlibrisgroup.com
Influence of Substituent Position and Chemical Nature on Biological Potency
The biological activity of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core and the carboxamide moiety. nih.govexlibrisgroup.com
The C-7 carboxamide functionality has been identified as a key diversity point for modifying the biological activity of the imidazo[1,2-b]pyrazole scaffold. core.ac.uk By varying the amine component of the carboxamide, researchers have introduced a range of substituents and studied their impact on cytotoxic potency. core.ac.uk
Modifications at the R1 and R2 positions of the imidazo[1,2-b]pyrazole core have also been systematically explored to establish their influence on the compound's activity. core.ac.ukexlibrisgroup.com These substitutions, in conjunction with the diversification of the C-7 carboxamide, have allowed for a detailed mapping of the SAR. core.ac.uk
A variety of substituents, including simple alkyl, alicyclic, benzylic, and (hetero)aryl groups, have been incorporated into the this compound structure. core.ac.uk Studies have shown that even small aliphatic substituents, such as methyl or cyclopropyl (B3062369) groups, are well-tolerated and can lead to compounds with significant cytotoxic activity. core.ac.uk
Investigations have revealed that the introduction of bulky groups can significantly enhance the biological activity of these compounds. nih.gov This suggests that the target binding site may possess a hydrophobic pocket that can accommodate larger substituents, leading to improved interactions and increased potency.
The introduction of aminomethylated groups, particularly at the C-7 position, has been shown to have a notable effect on the anticancer potency of imidazo[1,2-b]pyrazoles. researchgate.net Compounds bearing a six-membered ring, such as N-methylpiperazine or morpholine, in the aminomethylated side chain have demonstrated high anticancer activity. researchgate.net
Detailed Research Findings
A study focused on a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides identified seven analogues with sub-micromolar cytotoxic activities. nih.govexlibrisgroup.com Among these, compound 63 was the most potent, exhibiting a remarkable sensitivity against the HL-60 human promyelocytic leukemia cell line with an IC50 value of 0.183 μM. nih.govcore.ac.ukexlibrisgroup.com
Further SAR optimization led to the development of the derivative DU325 , which was found to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). nih.gov This compound demonstrated potent cytotoxic effects on HL-60 cells and primary patient-derived AML cells, with an IC50 value of 80 nM in the latter. nih.govnih.gov
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Substituents | Cell Line | IC50 (μM) | Source |
|---|---|---|---|---|
| 63 | Not specified in provided text | HL-60 | 0.183 | nih.govcore.ac.ukexlibrisgroup.com |
| DU325 | Not specified in provided text | Primary AML cells | 0.080 | nih.govnih.gov |
| 39 | R1=Methyl, R2=H | Not specified | Well-tolerated activity | core.ac.uk |
| 42 | R1=Cyclopropyl, R2=H | Not specified | Well-tolerated activity | core.ac.uk |
Importance of Catechol Substituents in Anti-inflammatory Activity
The anti-inflammatory potential of compounds derived from the 1H-imidazo[1,2-b]pyrazole scaffold is significantly influenced by the nature of their substituents. Structure-activity relationship (SAR) analyses have highlighted the pivotal role of a substituted catechol moiety in defining the pharmacodynamic properties of these molecules. ontosight.ai In a study focused on hybrid molecules linking imidazopyrazole scaffolds to decorated catechol portions via an acylhydrazone chain, the catechol group was identified as a key determinant for their anti-inflammatory and antioxidant activities. ontosight.ai
These hybrid compounds were designed to act on multiple targets involved in the inflammatory cascade. The research demonstrated that the presence of the catechol moiety contributed to a strong antioxidant activity, specifically the inhibition of reactive oxygen species (ROS) elevation in biological targets like neutrophils and platelets. ontosight.ai The ability to reduce ROS production is a crucial mechanism for exerting an anti-inflammatory response. SAR analyses confirmed that both the core heterocyclic imidazopyrazole system and the appended catechol group were essential for these biological effects. ontosight.ai This underscores the strategic importance of incorporating catechol substituents in the design of novel this compound derivatives aimed at treating inflammatory conditions.
| Compound Structure | Key Feature | Observed Activity |
| Imidazopyrazole-acylhydrazone-catechol hybrid | Substituted catechol moiety | Potent inhibition of ROS production in neutrophils and platelets ontosight.ai |
| Imidazopyrazole core without catechol | N/A | Reduced anti-inflammatory and antioxidant effects ontosight.ai |
Optimization Strategies for Enhanced Biological Selectivity
Optimization of the this compound scaffold has been a key strategy for developing derivatives with enhanced biological selectivity, particularly for anticancer applications. By systematically modifying substituents at various positions on the imidazo[1,2-b]pyrazole core, researchers have been able to fine-tune the cytotoxic activity of these compounds against specific cancer cell lines.
A significant effort in this area involved the synthesis and screening of a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides. johnshopkins.edu This comprehensive SAR study led to the identification of analogues with sub-micromolar potency and notable selectivity. For instance, compound 63 from this library demonstrated remarkable sensitivity against the HL-60 human promyelocytic leukemia cell line, with an IC₅₀ value of 0.183 μM. johnshopkins.edu Further optimization of this series resulted in a lead derivative, DU325 , which was found to induce differentiation-coupled apoptosis specifically in immature myeloid cells, such as those found in acute myeloid leukemia (AML) and myeloid-derived suppressor cells (MDSCs). nih.govnih.gov This compound showed a potent IC₅₀ of 80 nM on patient-derived AML cells while promoting their differentiation, a highly desirable selective action. nih.govmdpi.com
Another strategy for enhancing selectivity involves targeting specific intracellular signaling pathways. Structural modifications to the imidazo-pyrazole scaffold can dictate whether a derivative inhibits certain protein kinases over others. For example, studies on related imidazo-pyrazole compounds revealed that specific structural features could lead to potent and selective inhibition of p38MAPK phosphorylation, without affecting the ERK1/2 and AKT pathways. nih.gov This kinase selectivity is crucial for minimizing off-target effects and developing more precise therapeutic agents. The flexibility of the scaffold and the positioning of various substituents serve as a "switch" that can modulate the biological activity profile, allowing for the optimization of selectivity towards desired molecular targets. nih.gov
| Compound/Series | R-Group Modifications | Target Cell Line / Pathway | Result |
| Compound 63 | Varied substituents on the core | HL-60 (Leukemia) | High potency and selectivity (IC₅₀ = 0.183 μM) johnshopkins.edu |
| DU325 | Optimized from library screening | Immature Myeloid Cells (AML, MDSCs) | Induces selective differentiation and apoptosis (IC₅₀ = 80 nM) nih.govnih.govmdpi.com |
| Imidazo-pyrazole 9e | Specific structural features | p38MAPK Pathway | Selective inhibition of p38MAPK over ERK1/2 and AKT nih.gov |
Pharmacokinetic Profile Optimization through Structural Modification
Optimizing the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical step in the development of this compound derivatives as viable drug candidates. While detailed experimental pharmacokinetic data for this specific class of compounds remain limited, with some studies noting that these properties require further preclinical investigation, several key optimization strategies have been highlighted in the literature. mdpi.com
A primary method for improving pharmacokinetic properties involves structural modification to enhance physicochemical characteristics like solubility. A notable example is the strategic use of the 1H-imidazo[1,2-b]pyrazole scaffold as a non-classical isostere of an indole (B1671886) ring. In one study, replacing the indole moiety in the drug pruvanserin (B1233070) with a 1H-imidazo[1,2-b]pyrazole ring resulted in a derivative with significantly improved aqueous solubility. rsc.org This modification demonstrates how altering the core heterocyclic system can directly and favorably impact a crucial pharmacokinetic parameter.
In addition to empirical testing, in silico ADME prediction has become a standard tool in the optimization process for pyrazole-based compounds. johnshopkins.edusemanticscholar.orgnih.gov Computational models are used to forecast the drug-likeness and pharmacokinetic profiles of designed molecules before their synthesis. These tools can predict properties such as gastrointestinal absorption, bioavailability, and potential for carcinogenicity or cytotoxicity. nih.gov By analyzing these predictions, medicinal chemists can prioritize which structural modifications are most likely to yield a favorable pharmacokinetic profile, thereby guiding a more efficient and rational design of new derivatives. This in silico approach allows for the early identification and filtering of compounds that may possess poor ADME properties, focusing resources on candidates with a higher probability of success in later developmental stages. nih.govsemanticscholar.org
| Modification Strategy | Example/Method | Impact on Pharmacokinetic Profile |
| Isosteric Replacement | Replacing an indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold rsc.org | Significantly improved aqueous solubility. |
| In Silico Prediction | Using computational tools to predict ADME properties (e.g., Lipinski's rules, bioavailability) johnshopkins.edunih.govsemanticscholar.org | Guides rational design by forecasting drug-likeness and identifying potential liabilities before synthesis. |
Computational and Theoretical Investigations of 1h Imidazo 1,2 B Pyrazole 7 Carboxamide
Toxicogenomic Profiling and Gene Expression Studies
Toxicogenomic studies have been instrumental in understanding the cellular response to 1H-Imidazo[1,2-b]pyrazole-7-carboxamide derivatives. A study on the derivative DU385 in the biphenotypic B myelomonocytic leukemia cell line MV-4-11 identified alterations in the expression of sixteen different genes at early (6 hours), midterm (12 hours), and late (24 hours) stages of treatment. mdpi.comresearchgate.net This approach helps to build a comprehensive picture of the compound's impact on cellular pathways. mdpi.com
Treatment with imidazo[1,2-b]pyrazole-7-carboxamides has been shown to perturb the homeostasis of leukemia cells. mdpi.com After a 12-hour stimulation period with the derivative DU385, a significant upregulation was observed in nine genes known to be associated with drug-induced cytotoxicity. mdpi.com This genetic response indicates that the compound activates cellular stress and apoptotic pathways, leading to its cytotoxic effects. mdpi.com
| Gene Symbol | Gene Name |
|---|---|
| GDF15 | Growth Differentiation Factor 15 |
| ATF3 | Activating Transcription Factor 3 |
| LGALS1 | Galectin 1 |
| LBR | Lamin B Receptor |
| GADD153 (DDIT3) | Growth Arrest and DNA Damage-inducible protein 153 |
| UBC | Ubiquitin C |
| BCL2A1 | BCL2 Related Protein A1 |
| HSPA1A | Heat Shock Protein Family A (Hsp70) Member 1A |
| CALR | Calreticulin |
The toxicogenomic analysis of the derivative DU385 highlighted changes in the expression of genes related to oxidative stress, specifically ALOX5AP (Arachidonate 5-Lipoxygenase Activating Protein), TXN (Thioredoxin), and SOD1 (Superoxide Dismutase 1). mdpi.comresearchgate.net Altered expression of these genes suggested that the compound induces oxidative stress within the cancer cells. mdpi.com Changes in ALOX5AP expression, in particular, have been previously linked to oxidative stress in human leukemia. researchgate.net This finding prompted further investigation into the direct markers of oxidative stress. mdpi.comresearchgate.net
Following the gene expression analysis, direct measurement of cellular glutathione (B108866) (GSH) levels confirmed the induction of oxidative stress. mdpi.com Treatment with the imidazo[1,2-b]pyrazole-7-carboxamide derivative DU385 led to a depletion of cellular glutathione. mdpi.comresearchgate.net The reduction in the levels of this key antioxidant molecule is a direct consequence of its engagement in neutralizing reactive oxygen species (ROS), confirming that the compound's mechanism of action involves the induction of significant oxidative stress, which contributes to mitochondrial membrane depolarization and subsequent apoptosis. mdpi.comresearchgate.netresearchgate.net
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a small molecule with a specific protein target. For scaffolds related to 1H-Imidazo[1,2-b]pyrazole, such as other pyrazole (B372694) derivatives and imidazo[1,2-a]pyridines, these methods have been widely applied. researchgate.netsemanticscholar.org For instance, docking studies on novel imidazo[1,2-a]pyridine-3-carboxamide (B1205228) series have been used to identify potential inhibitors of Mycobacterium tuberculosis. researchgate.net Similarly, modeling has been performed on pyrazole derivatives to design inhibitors for targets like the RET kinase. semanticscholar.org However, specific molecular docking studies detailing the target interaction predictions for this compound itself are not extensively detailed in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For the this compound class, extensive structure-activity relationship (SAR) studies have been conducted, which form the basis of QSAR. core.ac.ukresearchgate.net Researchers synthesized a 67-membered library of these compounds to systematically evaluate how different chemical substitutions affect their cytotoxic activity against various cancer cell lines, including HL-60 human promyelocytic leukemia. core.ac.uknih.gov This hit-to-lead optimization process led to the identification of seven analogues with sub-micromolar activities and provided crucial data for understanding the structural requirements for potency. researchgate.netnih.gov Compound 63, for example, emerged from this screening with a remarkable sensitivity against HL-60 cells (IC50 = 0.183 μM). researchgate.net
In Silico Approaches for Compound Optimization
In silico methods are integral to modern drug discovery for optimizing lead compounds. The optimization of the this compound scaffold has been guided by SAR studies, which represent a foundational approach to compound optimization. researchgate.netnih.gov By synthesizing and testing a large library of derivatives, researchers were able to identify compounds with significantly improved potency, leading to the design of more active agents. core.ac.uknih.gov For related heterocyclic compounds, further in silico evaluations are common, including the prediction of physicochemical properties, drug-likeness, and pharmacokinetic parameters (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.netmdpi.com Such computational predictions help in prioritizing candidates for further development and are a logical step in the continued optimization of promising this compound derivatives like DU325, which has been identified as an effective lead compound for targeting immature myeloid cells. mdpi.com
Future Directions and Research Opportunities for 1h Imidazo 1,2 B Pyrazole 7 Carboxamide
Exploration of Novel Synthetic Methodologies
The efficient construction of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the 1H-imidazo[1,2-b]pyrazole core. Future research will likely focus on developing more streamlined and environmentally friendly synthetic routes.
Key opportunities include:
Advancement of Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) three-component reaction has proven to be a facile and regioselective method for assembling the imidazo[1,2-b]pyrazole scaffold. nih.gov Future efforts could focus on expanding the scope of this reaction by introducing novel isocyanide, aldehyde, and aminopyrazole building blocks. nih.govdoaj.org Developing sequential one-pot protocols that minimize intermediate purification steps will enhance efficiency and yield, allowing for the rapid generation of large compound libraries. nih.gov
Flow Chemistry and Automation: Integrating MCRs with flow chemistry platforms can offer superior control over reaction parameters, improve safety, and enable automated, high-throughput synthesis. This approach would accelerate the production of analogs for screening campaigns.
Green Chemistry Approaches: The use of microwave irradiation has already been shown to accelerate the formation of pyrazole (B372694) intermediates. nih.gov Further research into eco-friendly catalysts and solvents, such as the use of etidronic acid or carrying out reactions in aqueous media, can reduce the environmental impact of synthesis. researchgate.net
Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the 1H-imidazo[1,2-b]pyrazole core is crucial. rsc.org This would allow for the modification of a common advanced intermediate, providing rapid access to a wide array of derivatives and facilitating the fine-tuning of pharmacological properties.
Table 1: Comparison of Synthetic Approaches for Imidazo[1,2-b]pyrazoles
| Methodology | Description | Advantages | Key Building Blocks |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) Reaction | A three-component reaction that forms the fused imidazole (B134444) ring onto a pyrazole core. nih.gov | High chemo- and regioselectivity; operational simplicity; allows for rapid library construction. nih.govdoaj.org | 5-Aminopyrazoles, Aldehydes, Isocyanides. nih.gov |
| Acid-Catalyzed Three-Component Reaction | A one-pot synthesis used to create bis-imidazo[1,2-b]pyrazole structures. researchgate.net | Straightforward approach for synthesizing dimeric structures. researchgate.net | 3-Amino-5-substituted pyrazoles, Aldehydes, Isocyanides. researchgate.net |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate key steps in the synthetic sequence, such as the formation of the initial pyrazole ring. nih.govnih.gov | Rapid reaction times; complete conversion. nih.gov | Ethoxymethylene malononitrile, Hydrazine. nih.gov |
Advanced Mechanistic Investigations of Biological Actions
Initial studies have revealed that 1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives can induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in Acute Myeloid Leukemia (AML). nih.govnih.gov A deeper understanding of the underlying molecular mechanisms is essential for their clinical development.
Future research should prioritize:
Target Deconvolution: The direct molecular target(s) of these compounds remain to be fully elucidated. Advanced techniques such as thermal proteome profiling, chemical proteomics, and affinity chromatography-mass spectrometry can be employed to identify the specific proteins that derivatives like DU325 bind to within cancer cells.
Signaling Pathway Analysis: While initial work has implicated the ERK, Akt, and AP-1 signaling pathways, a more comprehensive analysis is needed. nih.govnih.gov Investigating upstream and downstream effectors will clarify how these compounds trigger both initial survival signals and subsequent differentiation and apoptosis. nih.gov
Epigenetic and Transcriptional Profiling: Examining the impact of these compounds on the cancer cell epigenome and transcriptome can reveal how they reprogram cell fate. Techniques like RNA-sequencing and ATAC-sequencing can uncover changes in gene expression and chromatin accessibility that drive the observed phenotypic changes.
Role in the Tumor Microenvironment: The demonstrated activity against myeloid-derived suppressor cells (MDSCs) suggests an immunomodulatory role. nih.gov Future studies should investigate how these compounds alter the broader tumor microenvironment, including their effects on other immune cell populations and their potential to restore antitumor T-cell immunity. nih.gov
Table 2: Observed Biological Actions of an Imidazo[1,2-b]pyrazole-7-carboxamide Derivative (DU325)
| Cellular Process | Specific Effect | Cell Type |
|---|---|---|
| Cell Signaling | Induces early phosphorylation of ERK1/2; increases pAktbright cells. nih.govnih.gov | HL-60 (AML model) |
| Differentiation | Increases expression of CD11b; decreases expression of CD33. nih.govnih.gov | HL-60, Primary human AML cells |
| Apoptosis | Induces depolarization of mitochondria and activation of caspase-3. nih.gov | HL-60 |
| Transcription Factor Activation | Elevates levels of AP-1 complex components (FOS, JUN, JUNB, JUND). nih.govnih.gov | HL-60 |
| Immunomodulation | Reduces both monocytic and granulocytic MDSCs. nih.gov | Splenic cells from 4T1 tumor-bearing mice |
Development of Highly Potent and Selective Analogs
Building upon initial library synthesis and SAR studies, the next phase of research will involve the rational design of second-generation analogs with improved potency, selectivity, and drug-like properties. nih.gov
Key strategies include:
Structure-Based Drug Design: If the molecular target is identified and its structure determined (e.g., via X-ray crystallography), structure-based design can guide the synthesis of analogs that form optimal interactions with the binding site. This approach is critical for enhancing potency and achieving selectivity, particularly if the target is a kinase. nih.gov
Isosteric Replacement: The 1H-imidazo[1,2-b]pyrazole scaffold has been proposed as a potential non-classical isostere of indole (B1671886). rsc.org Exploring this and other isosteric replacements could improve properties such as aqueous solubility, metabolic stability, and cell permeability. rsc.org
Targeting Drug Resistance: For applications in oncology and infectious diseases, analogs should be designed and tested for activity against drug-resistant cell lines or strains. researchgate.net Structural modifications can be made to overcome known resistance mechanisms.
Pharmacokinetic Optimization: A critical future step is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. This involves modifying the chemical structure to improve oral bioavailability, reduce off-target toxicity, and achieve a desirable pharmacokinetic profile for in vivo studies. nih.gov
Integration with Advanced Screening and Omics Technologies
To accelerate the discovery and characterization process, future research must integrate advanced, high-throughput technologies.
Opportunities in this area involve:
High-Throughput Screening (HTS): Larger and more diverse libraries of this compound derivatives should be subjected to HTS against various cancer cell lines and other disease models to identify new therapeutic applications. rjraap.com
High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters (e.g., morphology, protein localization, viability) in response to compound treatment, providing a rich dataset for understanding mechanism of action and identifying potential toxicity issues early.
Multi-Omics Profiling: A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of the cellular response to these compounds. This can help in identifying biomarkers of response or resistance and uncovering novel mechanisms of action.
Single-Cell Analysis: Technologies like single-cell RNA sequencing (scRNA-seq) and mass cytometry (CyTOF), which has already been applied, can dissect the heterogeneous responses of cell populations to treatment. nih.gov This is particularly valuable in cancer, where subpopulations of cells can drive resistance and relapse.
Application of Artificial Intelligence and Machine Learning in Drug Design
The application of computational tools can significantly de-risk and expedite the drug discovery pipeline for 1H-imidazo[1,2-b]pyrazole-7-carboxamides. nih.gov
Future directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using existing data from synthesized libraries, machine learning algorithms can build predictive QSAR models. researchgate.netmdpi.com These models can forecast the biological activity of virtual compounds, helping to prioritize the synthesis of candidates with the highest probability of success. researchgate.net
De Novo Drug Design: Generative AI models can design novel this compound analogs with optimized, multi-parameter properties (e.g., high potency, low predicted toxicity, high selectivity). mdpi.comresearchgate.net
Predictive ADMET Modeling: AI and machine learning can build models to predict the pharmacokinetic and toxicity profiles of new analogs before they are synthesized. mdpi.com This computational screening reduces the time and cost associated with failed candidates in later stages of development. hotspotthera.com
Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds against the three-dimensional structure of a biological target, identifying novel derivatives of the this compound scaffold that are likely to bind with high affinity. researchgate.net
Q & A
Basic: What synthetic strategies are commonly used to prepare 1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives?
Answer:
The compound is synthesized via multicomponent reactions (MCRs) and palladium-catalyzed protocols. For example:
- Pd-catalyzed four-component synthesis combines 2-azidobenzaldehyde, isocyanide, tosyl hydrazide, and acetonitrile derivatives under optimized conditions (7.5 mol% Pd(OAc)₂, toluene, 100°C, 2 h) to yield functionalized pyrazoloquinazolines .
- Three-component reactions enable rapid diversification of substituents, critical for generating analogs with varied biological activities .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard. For instance, derivatives like 3-(tert-butylamino)-2-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide (4e) were structurally confirmed via X-ray diffraction, revealing non-hydrogen atom positions and thermal ellipsoid parameters . Additional validation uses NMR, HRMS, and FT-IR for functional group analysis .
Basic: What biological activities are associated with this scaffold?
Answer:
Key activities include:
- Anticancer effects : Derivatives like DU325 induce differentiation-coupled apoptosis in acute myeloid leukemia (AML) cells via mechanisms involving oxidative stress and caspase activation. IC₅₀ values are determined via Resazurin viability assays .
- Antibacterial potential : Substituent modifications (e.g., halogenated aryl groups) enhance activity against Gram-positive pathogens .
Basic: How do physicochemical properties (e.g., logD) influence the scaffold’s drug-likeness?
Answer:
Replacing indole with 1H-imidazo[1,2-b]pyrazole reduces logD (lipophilicity) by ~1.5 units, improving aqueous solubility. This is quantified via shake-flask or chromatographic methods (e.g., HPLC with octanol/water partitioning) .
Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?
Answer:
- Systematic substitution : Varying substituents at positions 2, 3, and 7 (e.g., tert-butyl, aryl, or fluorophenyl groups) to assess cytotoxicity (e.g., IC₅₀ shifts from 2–50 μM in leukemia cell lines) .
- Topoisomerase IIα inhibition : N-fused analogs are screened via DNA relaxation assays to identify mechanisms .
Advanced: What mechanisms underlie the pro-apoptotic effects of this compound in leukemia cells?
Answer:
- Oxidative stress induction : DU325 triggers ROS accumulation, leading to mitochondrial membrane depolarization (measured via JC-1 staining) .
- Caspase-3/7 activation : Quantified via fluorogenic substrates (e.g., DEVD-AMC) in AML cell lines .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Control for assay variability : Standardize protocols (e.g., cell passage number, serum batch) to minimize inter-lab discrepancies.
- Validate via orthogonal assays : Confirm apoptosis via Annexin V/PI staining and caspase activation in parallel .
Advanced: What strategies optimize functionalization of the imidazo[1,2-b]pyrazole core?
Answer:
- Protecting group chemistry : Use SEM (2-(trimethylsilyl)ethoxymethyl) to temporarily block reactive sites during synthesis .
- Late-stage diversification : Introduce sulfonyl or aroyl groups via Suzuki-Miyaura coupling or nucleophilic substitution .
Advanced: What in vitro models are appropriate for evaluating efficacy against myeloid malignancies?
Answer:
- Primary AML cells : Isolated from patient bone marrow and treated ex vivo with DU325 (1–10 μM, 48 h) .
- Myeloid-derived suppressor cells (MDSCs) : Assess differentiation via flow cytometry (CD11b⁺/Gr-1⁺ markers) .
Advanced: How can in silico modeling predict the scaffold’s interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
